Gambierol
Description
Structure
2D Structure
Properties
CAS No. |
146763-62-4 |
|---|---|
Molecular Formula |
C43H64O11 |
Molecular Weight |
757 g/mol |
IUPAC Name |
(1S,3R,5S,7R,10S,11R,13S,15R,17S,20R,22S,24R,26S,27S,29S,31R,33S,35R)-11-[(1Z,3Z)-hepta-1,3,6-trienyl]-29-(3-hydroxypropyl)-3,5,10,24,26-pentamethyl-2,6,12,16,21,25,30,34-octaoxaoctacyclo[18.16.0.03,17.05,15.07,13.022,35.024,33.026,31]hexatriacont-8-ene-10,27-diol |
InChI |
InChI=1S/C43H64O11/c1-7-8-9-10-11-14-34-39(2,46)18-17-28-30(49-34)22-36-42(5,52-28)25-41(4)35(51-36)16-15-27-31(53-41)21-29-32(48-27)24-40(3)37(50-29)23-38-43(6,54-40)33(45)20-26(47-38)13-12-19-44/h7,9-11,14,17-18,26-38,44-46H,1,8,12-13,15-16,19-25H2,2-6H3/b10-9-,14-11-/t26-,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-/m0/s1 |
InChI Key |
GKLILONDTZZKRF-IDJCTBPMSA-N |
SMILES |
CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@@H](C[C@H]4[C@H](O3)CC[C@H]5[C@](O4)(C[C@]6([C@H](O5)C[C@H]7[C@H](O6)C=C[C@]([C@H](O7)/C=C\C=C/CC=C)(C)O)C)C)O[C@H]1C[C@@H]8[C@@](O2)([C@H](C[C@@H](O8)CCCO)O)C |
Canonical SMILES |
CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C |
Synonyms |
gambierol |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Gambierol
Modulation of Voltage-Gated Potassium Channels (Kv Channels)
Gambierol is a potent inhibitor of voltage-gated potassium channels, affecting their function through high-affinity binding and modulation of channel gating. nih.govwikipedia.orgnih.govcreative-diagnostics.com
High-Affinity Inhibition of Specific Kv Subtypes (e.g., Kv1.1-1.5, Kv3.1)
This compound demonstrates high-affinity inhibition of several Kv channel subtypes, particularly those belonging to the Kv1 and Kv3 families. mdpi.compnas.orgwikipedia.orgnih.govresearchgate.netfrontiersin.orgnih.gov Studies have shown potent inhibition of Kv1.1-1.5 and Kv3.1 channels in the nanomolar range. mdpi.compnas.orgwikipedia.orgnih.govresearchgate.netnih.gov For instance, this compound inhibits Kv3.1 channels with an IC₅₀ of 1.2 ± 0.2 nM. pnas.orgnih.gov It also shows significant inhibition of Kv1.4 (approximately 70% inhibition at 100 nM) and Kv1.2 and Kv1.3 in nanomolar concentrations. mdpi.comresearchgate.netmdpi.com Other Kv channels, such as Kv1.6, Kv2, and Kv4, appear to be less sensitive or insensitive to this compound at micromolar concentrations. researchgate.netmdpi.com
Here is a summary of this compound's affinity for specific Kv subtypes:
| Kv Channel Subtype | This compound Affinity/Effect | Concentration Range | Reference |
|---|---|---|---|
| Kv1.1-1.5 | High-affinity inhibition | Nanomolar range | mdpi.comwikipedia.orgresearchgate.net |
| Kv1.2 | Inhibition | Nanomolar range | mdpi.comresearchgate.net |
| Kv1.3 | Inhibition | Nanomolar range | mdpi.comresearchgate.net |
| Kv1.4 | ~70% inhibition | 100 nM | researchgate.netmdpi.com |
| Kv3.1 | High-affinity inhibition (IC₅₀ = 1.2 ± 0.2 nM) | Nanomolar range | pnas.orgresearchgate.netnih.gov |
| Kv1.6 | No notable effect | Micromolar range | researchgate.net |
| Kv2 | Insensitive | 1 µM | pnas.orgresearchgate.netnih.govmdpi.com |
| Kv4 | Insensitive | 1 µM | pnas.orgresearchgate.netnih.govmdpi.com |
| Kv11.1 (hERG) | No notable effect | Micromolar range | researchgate.net |
Mechanisms of Channel Gating Modulation: Stabilization of Closed States and Voltage-Sensor Domain Interactions
This compound inhibits Kv channels by modulating their gating machinery. uantwerpen.beresearchgate.netresearchgate.netuantwerpen.be A key mechanism involves the stabilization of the channel in a closed or resting state. wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govrupress.orgnih.gov This stabilization prevents the channel from opening even upon membrane depolarization. wikipedia.orgnih.govresearchgate.netnih.gov this compound's interaction affects the movements of the voltage-sensing domain (VSD). wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.netuantwerpen.be It can anchor the gating machinery in the resting state, thereby preventing the conformational changes necessary for channel activation. researchgate.netresearchgate.netresearchgate.netnih.gov This leads to a significant depolarizing shift in the voltage dependence of activation, making channel opening physiologically unattainable. researchgate.netnih.gov
Characterization of this compound Binding Sites on Kv Channels
This compound binds to a specific site on Kv channels that is distinct from typical pore blockers or voltage-sensor toxins that interact with the extracellular part of the VSD. frontiersin.orgnih.govuantwerpen.besiemenslab.de Evidence suggests that this compound interacts with a lipid-exposed binding site located within the pore domain, specifically in the space between the S5 and S6 transmembrane segments. mdpi.comresearchgate.netfrontiersin.orgnih.govuantwerpen.be This site is accessible from the lipid bilayer. researchgate.netnih.govuantwerpen.be Key molecular determinants for high-affinity binding have been identified, including a threonine residue (T427 in Kv3.1) in the S6 segment and leucine (B10760876) and phenylalanine residues (L348 and F351 in Kv3.1) in the S5 segment. frontiersin.orgnih.gov These residues are positioned on the lipid-exposed face of these helices. frontiersin.orgnih.gov This binding site is thought to be the topological equivalent of neurotoxin site 5 on VGSCs. mdpi.compnas.orgfrontiersin.orgnih.gov
Impact on Potassium Ion Permeation and Channel Kinetics
By stabilizing the closed state and interfering with gating, this compound effectively reduces or eliminates potassium ion permeation through the channel. wikipedia.orgresearchgate.netnih.gov The inhibition is often described as potent and can appear irreversible due to the toxin's lipophilic nature and slow dissociation rate from the membrane. wikipedia.orgresearchgate.netoup.com this compound also alters the kinetics of Kv channel activation, typically slowing down the opening process upon depolarization. nih.govoup.com This kinetic effect is consistent with its higher affinity for the resting (closed) state compared to the open state. researchgate.netresearchgate.net
Interactions with Voltage-Gated Sodium Channels (VGSCs)
In contrast to its high-affinity effects on Kv channels, this compound's interaction with voltage-gated sodium channels (VGSCs) is characterized by lower efficacy and a different mode of action. nih.govmdpi.comwikipedia.orgnih.govcreative-diagnostics.comresearchgate.net
Low-Efficacy Partial Agonistic and Antagonistic Effects
This compound has been shown to interact with VGSCs, specifically binding to neurotoxin site 5, the same site targeted by ciguatoxins and brevetoxins. mdpi.comnih.govoup.comnih.govnih.govnih.gov However, this compound acts as a low-efficacy partial agonist at this site. mdpi.comimrpress.comwikipedia.orgnih.govcreative-diagnostics.comresearchgate.netnih.govnih.gov While it can induce a small stimulation of sodium influx, its efficacy is significantly lower compared to full agonists like brevetoxins. nih.govnih.gov For example, this compound's efficacy in stimulating Na⁺ influx in neocortical neurons was reported to be less than 11% of that of brevetoxin-1. nih.gov
Furthermore, this compound can act as a functional antagonist of VGSCs by inhibiting the effects of more potent toxins that bind to site 5, such as brevetoxins. mdpi.compnas.orgnih.govnih.govnih.gov It can reduce brevetoxin-induced calcium influx and neurotoxicity, demonstrating its antagonistic properties at this site. nih.govnih.govnih.gov The affinity of this compound for VGSC site 5 is reported to be in the micromolar range, which is considerably lower than its nanomolar affinity for Kv channels. nih.govoup.com
Here is a summary of this compound's interaction with VGSCs:
| Target | Effect | Efficacy | Affinity | Binding Site | Reference |
|---|---|---|---|---|---|
| Voltage-Gated Sodium Channels (VGSCs) | Partial Agonist / Functional Antagonist | Low | Modest (Micromolar range) | Neurotoxin Site 5 | mdpi.comimrpress.comwikipedia.orgnih.govcreative-diagnostics.comoup.comresearchgate.netnih.govnih.govnih.gov |
Competitive Binding Studies with Other Neurotoxins
Competitive binding studies have provided insights into how this compound interacts with ion channels compared to other neurotoxins. Although this compound itself does not strongly activate voltage-gated sodium channels like ciguatoxins (CTXs) and brevetoxins (BTXs), it can influence their binding. mdpi.compnas.org Studies have shown that this compound can inhibit the binding of brevetoxins to voltage-gated sodium channels. mdpi.com This suggests that this compound may compete for binding sites on Naᵥ channels, specifically neurotoxin site 5, or exert a negative allosteric effect. psu.edufrontiersin.org
Research using rat brain synaptosomes indicated that this compound inhibits the binding of [³H]PbTx-3, a brevetoxin (B15176840) analog, to voltage-gated sodium channels with an inhibition constant (Kᵢ) of 1.4 μM. psu.eduoup.com This affinity is considerably lower than that of ciguatoxins. oup.com The ability of this compound to antagonize brevetoxin-induced effects, such as the elevation of intracellular calcium, further supports an interaction with Naᵥ channels, potentially at neurotoxin site 5. psu.edu
| Neurotoxin | Target Channel(s) | Binding Site (if specified) | Affinity (Kᵢ or IC₅₀) | Effect on Channel Function |
| This compound | Kᵥ1.1-1.5, Kᵥ3.1 | Lipid-exposed binding site | Nanomolar (Kᵥ) | Inhibitor (stabilizes closed state) wikipedia.orgmdpi.comrupress.orgpnas.org |
| This compound | Naᵥ channels | Neurotoxin site 5 (putative) | Micromolar (Naᵥ) | Low-efficacy partial agonist, antagonist of brevetoxin binding wikipedia.orgresearchgate.netpsu.edufrontiersin.org |
| Brevetoxins | Naᵥ channels | Neurotoxin site 5 | Nanomolar | Activator mdpi.compnas.org |
| Ciguatoxins | Naᵥ channels, Kᵥ channels | Neurotoxin site 5 (Naᵥ) | Nanomolar (Naᵥ) | Activator (Naᵥ), Inhibitor (Kᵥ) mdpi.compnas.orgd-nb.info |
Downstream Intracellular Signaling Pathways
The modulation of ion channels by this compound triggers a cascade of downstream intracellular signaling events, particularly in neuronal cells. These pathways are crucial for mediating the observed cellular responses to this compound exposure.
Augmentation of Spontaneous Intracellular Calcium Oscillations
This compound has been shown to induce or augment spontaneous intracellular calcium (Ca²⁺) oscillations in various neuronal cell types, including cerebrocortical neurons and cerebellar granule cells. wikipedia.orgresearchgate.netmdpi.comnih.gov This effect is primarily a consequence of this compound's inhibition of voltage-gated potassium channels. wikipedia.orgmdpi.comnih.gov The blockade of Kᵥ channels leads to membrane depolarization, which in turn influences calcium dynamics. wikipedia.orgnih.gov The augmented calcium oscillations can be mimicked by other K⁺ channel inhibitors, such as 4-aminopyridine (B3432731). researchgate.netmdpi.comnih.gov These oscillations involve the release of glutamate (B1630785) and subsequent activation of glutamate receptors. wikipedia.org
Involvement of Glutamate Receptors (e.g., NMDA Receptors) in Cellular Responses
Research indicates that glutamate receptors, including N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), play a role in the cellular responses to this compound. wikipedia.orgmdpi.comnih.gov The calcium oscillations induced by this compound involve the activation of NMDARs, which is considered secondary to the blockade of potassium channels. wikipedia.org
Furthermore, the activation of downstream signaling pathways, such as the phosphorylation of ERK1/2, is dependent on both NMDA and metabotropic glutamate receptors. mdpi.comnih.govnih.gov Inhibitors of these receptors, such as MK-801 (an NMDAR inhibitor) and antagonists of type I mGluRs (like S-(4)-CGP and MTEP), have been shown to attenuate this compound-induced ERK1/2 activation. mdpi.comnih.govnih.gov Studies on truncated analogues of this compound have also suggested the involvement of glutamate receptors in modulating tau protein hyperphosphorylation. nih.gov
Activation of Mitogen-Activated Protein Kinases (e.g., ERK1/2)
This compound exposure leads to a robust stimulation of the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) pathway. wikipedia.orgmdpi.comnih.govnih.gov This activation is a downstream effect of the changes in ion flux and subsequent intracellular signaling. As mentioned, the stimulation of ERK1/2 phosphorylation by this compound is dependent on the activation of both NMDA and metabotropic glutamate receptors. mdpi.comnih.govnih.gov Inhibition of phospholipase C and inositol (B14025) 1,4,5-trisphosphate receptors also suppresses this compound-induced ERK1/2 activation, further highlighting the involvement of mGluR-mediated signaling. mdpi.comnih.govnih.gov The activation of this pathway is linked to various cellular processes, including neuronal plasticity and neurite outgrowth. wikipedia.orgresearchgate.net
Bidirectional Influence on Neuronal Morphogenesis and Neurite Outgrowth
This compound has been reported to exert a bidirectional influence on neuronal morphogenesis and neurite outgrowth. wikipedia.orgresearchgate.netmdpi.com In cerebrocortical neurons, this compound has been shown to produce a concentration-dependent stimulation of neurite outgrowth. mdpi.comnih.gov This effect is consistent with the observed augmentation of spontaneous Ca²⁺ oscillations and activation of the ERK1/2 pathway, both of which can promote neurite extension. wikipedia.orgresearchgate.netnih.gov The stimulation of neurite outgrowth by this compound can be mimicked by universal potassium channel inhibitors, suggesting that this effect is linked to Kᵥ channel blockade. mdpi.comnih.gov The bidirectional nature of this influence implies that this compound's effect on neurite outgrowth may depend on factors such as concentration and the specific neuronal context. wikipedia.org
Broader Cellular and Physiological Research Implications
The study of this compound's molecular and cellular mechanisms of action has broader implications for cellular and physiological research. Its selective targeting of voltage-gated potassium channels makes it a valuable tool for investigating the physiological roles of these channels in various cell types, including neurons and T lymphocytes. wikipedia.orgmdpi.commdpi.com Understanding how this compound modulates ion channel function and downstream signaling pathways can provide insights into the mechanisms underlying neuronal excitability, calcium homeostasis, and cellular plasticity. wikipedia.orgresearchgate.netnih.govnih.gov
Contribution to Neuronal Excitability Regulation
This compound is known to increase neuronal excitability. nih.govresearchgate.net Its primary mechanism involves the high-affinity blockade of voltage-gated potassium channels (Kv). nih.govoup.comresearchgate.netoup.com Specifically, this compound has shown high affinity for Kv1.1-1.5 and Kv3.1 channels at nanomolar concentrations. wikipedia.orgnih.gov By inhibiting Kv channels, this compound impairs the repolarization of the neuronal membrane, which can lead to prolonged action potentials and increased firing frequency. wikipedia.org
In neurons, this compound has been reported to induce Ca2+ oscillations as a consequence of blocking voltage-gated potassium channels. wikipedia.orgnih.gov These Ca2+ oscillations can involve glutamate release and activation of NMDARs (glutamate receptors), although this is considered secondary to the potassium channel blockade. wikipedia.org The oscillations can reduce the cytoplasmic Ca2+ threshold for the activation of Ras, which in turn stimulates MAPKs to phosphorylate ERK1/2, potentially inducing neurite outgrowth. wikipedia.org
While this compound shows high affinity for Kv channels, it acts as a low-efficacy partial agonist at voltage-gated sodium channels (VGSCs) with modest micromolar affinity. nih.gov This dual action on both potassium and sodium channels collectively contributes to increased neuronal excitability and spontaneous Ca2+ oscillations. nih.govresearchgate.net Studies in cerebrocortical neurons have shown that this compound produces a concentration-dependent augmentation of spontaneous Ca2+ oscillations and inhibits Kv channel function with similar potencies. nih.gov This effect on Ca2+ oscillations was mimicked by Kv1 subfamily inhibitors and universal potassium channel inhibitors like 4-aminopyridine and tetraethylammonium. nih.gov
This compound's binding site on Kv3.1 channels is accessible in the closed state and is located outside the K+ pore, involving lipid-facing residues on the S5 and S6 segments of the α-subunits. nih.gov This suggests a mechanism where this compound anchors the channel's gating machinery in the resting state. rupress.org
Data on this compound's effect on Voltage-Gated Potassium Channels:
| Channel Subtype | Affinity/Effect | Concentration Range | Reference |
| Kv1.1-1.5 | High-affinity blockade | Nanomolar | wikipedia.orgnih.gov |
| Kv1.3 | Inhibition | Nanomolar | wikipedia.orgnih.gov |
| Kv3.1 | High-affinity blockade, anchors gating machinery in resting state | Nanomolar | wikipedia.orgnih.govrupress.org |
| Kv | Inhibition, augments Ca2+ oscillations | Nanomolar | nih.govresearchgate.net |
| VGSCs | Low-efficacy partial agonist | Micromolar | nih.gov |
Modulation of T-Cell Signaling and Immunomodulatory Research Potential
Voltage-gated potassium channels, particularly Kv1.3, play critical roles in regulating calcium signaling, proliferation, secretion, and migration in human T lymphocytes. wikipedia.orgnih.govmdpi.com Kv1.3 channels participate in modulating calcium signaling to induce T-cell proliferation, immune activation, and cytokine production. mdpi.comnih.gov Effector memory T (TEM)-cells, which are significant in many autoimmune diseases, are controlled by blocking Kv1.3 channels on the membrane. mdpi.comnih.gov
Research indicates that this compound and its truncated analogs can inhibit Kv channels present in resting T lymphocytes, specifically Kv1.3. wikipedia.orgnih.gov This inhibition occurs in the nanomolar range. nih.gov By blocking Kv1.3 channels, this compound and its analogs can prevent T lymphocyte activation induced by agents like concanavalin (B7782731) A. nih.gov
Studies have demonstrated that truncated analogs of this compound can inhibit interleukin-2 (B1167480) (IL-2) release from activated T cells and negatively affect the expression of genes involved in cell proliferation and immune response in activated lymphocytes. nih.gov These findings suggest that this compound and its analogs have potential for the development of therapeutic tools in autoimmune diseases by acting as immunomodulators. nih.govnih.gov
Data on this compound Analog's Effects on Human T Cells:
| Effect | Cellular State | Concentration Range | Reference |
| Inhibition of Kv channels (specifically Kv1.3) | Resting and Activated T cells | Nanomolar | nih.gov |
| Prevention of lymphocyte activation (by concanavalin A) | Activated T cells | Not specified | nih.gov |
| Inhibition of IL-2 release | Activated T cells | Not specified | nih.gov |
| Negative effect on gene expression for proliferation and immune response | Activated T cells | Not specified | nih.gov |
Relevance to Neurological Disease Models (e.g., Alzheimer's research related to β-amyloid and tau phosphorylation)
This compound is considered an interesting compound in research into pathologies like Alzheimer's disease (AD), which are characterized by increased expression of β-amyloid and/or tau hyperphosphorylation. wikipedia.org Accumulation of β-amyloid and/or tau phosphorylation significantly affects neurons, leading to degeneration. wikipedia.org
Studies using in vitro and in vivo models, such as triple transgenic (3xTg-AD) mice, have investigated the effects of this compound and its analogs on AD hallmarks. acs.orgnih.govacs.org Research has shown that this compound can reduce the overexpression of β-amyloid and/or tau hyperphosphorylation. wikipedia.org Specifically, a tetracyclic analog of this compound was tested in vivo in 3xTg-AD mice and demonstrated a decrease in amyloid β1-42 levels and a dose-dependent inhibition of β-secretase enzyme-1 activity. nih.govacs.org This analog also reduced the phosphorylation of tau at specific residues (181 and 159/163) and increased the inactive isoform of glycogen (B147801) synthase kinase-3β. nih.govacs.org
In addition to its effects on β-amyloid and tau, this tetracyclic analog also produced a reduction in the N2A subunit of the N-methyl-d-aspartate (NMDA) receptor in accordance with in vitro neuronal models. nih.govacs.org The combined effect of this compound analogs on amyloid β1-42 and tau phosphorylation, along with implications for NMDA receptors, suggests a potential multitarget therapeutic approach for AD. acs.orgnih.govacs.org
The ability of this compound to potentially induce outgrowth of neurites in a bidirectional manner could be relevant after neural injury. wikipedia.org Its capacity to cross the blood-brain barrier is important for potential therapeutic applications in the central nervous system. wikipedia.org
Data on this compound Analog's Effects in AD Models:
| Effect | Model System | Reference |
| Reduction of β-amyloid overexpression/accumulation | In vitro and in vivo AD models (e.g., 3xTg-AD mice) | wikipedia.orgacs.orgacs.org |
| Reduction of tau hyperphosphorylation | In vitro and in vivo AD models (e.g., 3xTg-AD mice) | wikipedia.orgacs.orgacs.org |
| Decrease in amyloid β1-42 levels | In vivo 3xTg-AD mice | nih.govacs.org |
| Dose-dependent inhibition of β-secretase enzyme-1 activity | In vivo 3xTg-AD mice | nih.govacs.org |
| Reduction in phosphorylation of tau (at 181 and 159/163 residues) | In vivo 3xTg-AD mice | nih.govacs.org |
| Increase in the inactive isoform of glycogen synthase kinase-3β | In vivo 3xTg-AD mice | nih.govacs.org |
| Reduction in the steady-state level of the NMDA receptor subunit 2A | In vitro and in vivo AD models | acs.orgnih.govacs.org |
Chemical Synthesis Methodologies of Gambierol
Rationale for Total Synthesis: Addressing Limited Natural Availability
Marine polycyclic ether natural products, including gambierol, are produced by marine unicellular algae, primarily dinoflagellates. nii.ac.jp Despite their significant biological activities, their isolation from natural sources is often challenging, yielding only very small quantities. researchgate.netnih.gov This limited availability from natural sources has historically hindered comprehensive biological and pharmacological studies. nii.ac.jpresearchgate.net Therefore, total synthesis has become crucial to provide access to useful quantities of this compound and its analogues, enabling in-depth investigations into their properties and potential applications. nii.ac.jpresearchgate.net
Convergent Synthetic Strategies for Polycyclic Ether Core Assembly
The Suzuki-Miyaura cross-coupling reaction has been a key methodology in the convergent total synthesis of polycyclic ether natural products, including this compound. nii.ac.jpresearchgate.netacs.orgacs.org This palladium-catalyzed carbon-carbon bond-forming reaction is versatile and can create both C(sp2)–C(sp2) and C(sp3)–C(sp2) linkages. nii.ac.jp In the context of this compound synthesis, a B-alkyl Suzuki-Miyaura coupling strategy has been employed for the convergent union of major ring fragments. acs.orgacs.orgnih.gov For instance, the first total synthesis of (-)-gambierol involved the convergent coupling of ABC and EFGH ring fragments using a B-alkyl Suzuki-Miyaura cross-coupling strategy to construct the octacyclic polyether core. acs.orgacs.orgnih.gov This reaction typically involves the coupling of alkylboranes, derived from exocyclic enol ethers, with cyclic ketene (B1206846) acetal (B89532) triflates or phosphates. nii.ac.jp
The oxiranyl anion strategy represents another approach for constructing the trans-fused polyether ring systems found in this compound. nih.govjst.go.jp This method utilizes sulfonyl-stabilized oxiranyl anions as nucleophiles to build the polycyclic architecture. nih.govjst.go.jpacs.org Key steps in this strategy include direct carbon-carbon bond formation on epoxides, sulfonyl-assisted 6-endo cyclization, and ring expansion reactions of tetrahydropyranyl rings to form oxepanes. nih.govacs.org This iterative approach has been successfully applied in the total synthesis of this compound. nih.govjst.go.jpacs.org
Intramolecular alkylation of α-acyloxy ethers followed by ring-closing metathesis (RCM) has also been utilized in the synthesis of polycyclic ethers, including this compound. taylorfrancis.com This methodology involves the coupling of fragments and subsequent RCM to form cyclic ether rings. taylorfrancis.comorgsyn.orgorgsyn.org The Kadota/Yamamoto group, for example, employed their intramolecular alkylation/RCM methodology to assemble the octacyclic skeleton of this compound by coupling ABC- and FGH-ring fragments. taylorfrancis.com RCM of olefinic esters, often proceeding via titanium alkylidene complexes, is a key step in this strategy. taylorfrancis.com Diastereoselective RCM has also been applied in the synthesis of this compound derivatives. researchgate.net
Inspired by the hypothesized biosynthesis of ladder polyethers, endo-selective epoxide-opening cascades have been explored for the synthesis of this compound's poly-tetrahydropyran (THP) motifs. mit.edumit.eduscispace.comrsc.org This strategy involves a series of intramolecular epoxide opening reactions that construct the cyclic ether rings in a specific, often disfavored by Baldwin's rules, endo manner. jst.go.jprsc.org Water has been shown to promote these endo-selective cascades, even in the presence of methyl substituents which can otherwise affect regioselectivity. mit.edursc.org Progress towards the total synthesis of this compound using water-promoted endo-selective epoxide-opening cascades to build fragments like the ABCD and FGH rings has been reported. mit.edumit.edu
Fragment Synthesis and Intermolecular Coupling Techniques
The convergent synthetic strategies for this compound rely on the efficient synthesis of complex fragments and their subsequent intermolecular coupling. Various techniques have been developed for the synthesis of these fragments and their union.
Fragment synthesis often involves multi-step linear sequences to build the individual ring systems with the correct stereochemistry. For example, in the Suzuki-Miyaura based synthesis, the ABC ring fragment was synthesized linearly, with the A ring formed by intramolecular hetero-Michael reaction and the C ring constructed via 6-endo cyclization of a hydroxy epoxide. acs.orgacs.orgnih.gov The EFGH ring fragment was synthesized with high efficiency using SmI2-induced reductive cyclization for the stereoselective construction of the F and H rings. acs.orgacs.orgnih.gov
Intermolecular coupling techniques are then used to join these fragments. As discussed in Section 3.2.1, the Suzuki-Miyaura cross-coupling reaction is a prominent method for coupling large polycyclic ether fragments. nii.ac.jpacs.orgacs.orgnih.gov Another coupling technique involves reductive acetylation followed by intermolecular coupling, which has proven useful for joining complex fragments in total synthesis due to its functional group compatibility and the mild conditions for oxocarbenium ion formation. orgsyn.orgorgsyn.org This method often proceeds with high yield and diastereoselectivity. orgsyn.orgorgsyn.org The introduction of the sensitive triene side chain in the first total synthesis of this compound was achieved using a Stille coupling reaction. acs.orgacs.orgnih.gov
Stereochemical Control and Structural Elucidation in Synthetic Routes
Stereochemical control is paramount in the synthesis of this compound due to its numerous stereocenters (18 in total) and the trans-syn-trans fusion of its ether rings wikipedia.orgmdpi.com. Synthetic routes have employed a variety of methods to establish the correct relative and absolute configurations at each stereogenic center.
One successful approach involves the convergent union of smaller, stereochemically defined fragments nih.govacs.org. For instance, the first total synthesis of (-)-gambierol by Sasaki and co-workers utilized a convergent strategy coupling ABC and EFGH ring fragments via a B-alkyl Suzuki-Miyaura cross-coupling reaction nih.govacs.org. The stereochemistry within these fragments was established using methodologies such as intramolecular hetero-Michael reactions for the A ring and SmI₂-induced reductive cyclization for the F and H rings nih.govacs.org.
Another strategy employed in this compound synthesis is the iterative construction of cyclic ether systems jst.go.jp. The oxiranyl anion strategy, for example, has been used to construct trans-fused polyether rings jst.go.jp. Stereoselective reactions, such as Sharpless asymmetric dihydroxylation and asymmetric epoxidation, have also been applied to introduce specific stereocenters with high diastereoselectivity mdpi.com. The stereochemical outcome of reactions can be influenced by factors such as stereoelectronic effects and steric bulk of substituents nih.gov.
Structural elucidation and confirmation of the stereochemistry in synthetic intermediates and the final product are critical. This often relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed analysis of NOEs and coupling constants mdpi.com. In cases where NMR analysis alone is insufficient, particularly for conformationally flexible systems or challenging stereogenic centers, stereocontrolled synthesis of diastereomeric model compounds and comparison of their NMR data with those of the natural product (chemical shift deviation analysis) provides a reliable method for configurational assignment mdpi.comacs.org. X-ray crystallography has also been used for structural elucidation of related polycyclic ethers mdpi.com.
Diverted Total Synthesis for Analogue Generation
The concept of "diverted total synthesis" has been employed to overcome the challenges in obtaining sufficient quantities of this compound and to facilitate the generation of structural analogues for structure-activity relationship (SAR) studies jst.go.jpnii.ac.jpnih.gov. This strategy involves diverting a synthetic route at the stage of an advanced intermediate that is relatively simple structurally but contains sufficient functional groups for further manipulation nii.ac.jp.
By using an advanced intermediate as a branching point, a diverse set of this compound analogues can be synthesized more efficiently than undertaking individual total syntheses for each analogue jst.go.jp. This approach allows for the systematic investigation of how modifications to specific parts of the this compound structure affect its biological activity jst.go.jpnih.gov.
Studies utilizing diverted total synthesis have been instrumental in elucidating the crucial structural elements for this compound's potent toxicity jst.go.jpnih.gov. For example, research has shown that the C28=C29 double bond within the H ring and the unsaturated side chain are crucial for potent biological activity nih.gov. Conversely, modifications to the C1 and C6 hydroxyl groups and the C30 methyl group have been found to have little influence on neurotoxicity in mice nih.gov. Diverted total synthesis has enabled the creation of truncated skeletal analogues, which have demonstrated similar potency to this compound in inhibiting voltage-gated potassium channels, suggesting that the full polycyclic ether skeleton might not be entirely necessary for this specific activity acs.orgnih.gov.
Structure Activity Relationship Sar Studies of Gambierol and Analogues
Identification of Crucial Structural Elements for Biological Activity
Systematic SAR studies have identified key structural features of gambierol that are indispensable for its potent toxicity and activity, particularly its effects on Kv channels. nii.ac.jpjst.go.jpnih.govnih.gov
Role of the H Ring Functionality
The H ring functionality, specifically the C28=C29 double bond within this ring, has been identified as a crucial structural element for this compound's biological activity. nii.ac.jpnih.govnih.govacs.orgnih.govacs.orgnih.govresearchgate.net This double bond is considered indispensable for exerting potent toxicity. nii.ac.jpnih.gov
Significance of the Unsaturated Side Chain
The unsaturated side chain of this compound is another crucial structural element required for potent biological activity. nii.ac.jpnih.govnih.govacs.orgnih.govacs.orgnih.govresearchgate.net Studies have shown that the specific length and the presence of the conjugated diene system within the side chain are important for toxicity. wikipedia.orgnii.ac.jpjst.go.jp Partial reduction of the conjugated diene system leads to a significant decrease in toxicity, while analogues with isomeric conjugated dienes can still retain significant activity, suggesting the importance of the planar nature of this system. jst.go.jp
Impact of Specific Double Bonds (e.g., C28-C29, C32-C33) and Substituents (e.g., C30 axial methyl group)
The presence of specific double bonds, particularly the C28=C29 double bond within the H ring and the C32=C33 double bond in the side chain, are crucial for potent toxicity. jst.go.jpnih.gov The C28=C29 double bond is considered indispensable. nii.ac.jpnih.gov The conjugated diene system formed by double bonds in the side chain enhances activity. wikipedia.orgnii.ac.jp
The C30 axial methyl group has been found to enhance this compound's toxicity, although it is not considered an essential functional group for activity. jst.go.jpnih.govresearchgate.net In contrast, modifications to the C1 and C6 hydroxyl groups have shown almost no influence on toxicity, although the C1 hydroxyl group might be relevant to the molecule's bioavailability. jst.go.jpnih.gov The C37=C38 double bond is also not essential for toxicity. nii.ac.jpnih.gov
Here is a summary of the impact of specific structural elements on this compound's toxicity:
| Structural Element | Impact on Toxicity | Source(s) |
| C28=C29 Double Bond (H ring) | Crucial, Indispensable | nii.ac.jpnih.govnih.govacs.orgnih.govacs.orgnih.govresearchgate.net |
| Unsaturated Side Chain | Crucial | nii.ac.jpnih.govnih.govacs.orgnih.govacs.orgnih.govresearchgate.net |
| C32=C33 Double Bond (Side chain) | Crucial | jst.go.jp |
| Conjugated Diene (Side chain) | Enhances activity | wikipedia.orgjst.go.jp |
| C30 Axial Methyl Group | Enhances activity, not essential | jst.go.jpnih.govresearchgate.net |
| C1 and C6 Hydroxyl Groups | Little influence | jst.go.jpnih.gov |
| C37=C38 Double Bond | Not essential | nii.ac.jpnih.gov |
Design and Synthesis of Structurally Simplified Analogues
The complexity of this compound's structure and its limited availability from natural sources have driven the design and synthesis of structurally simplified analogues. tohoku.ac.jpnii.ac.jpjst.go.jp The goal is to create molecules that retain the desired biological activity while being more accessible through synthesis. tohoku.ac.jp
Studies have shown that truncated skeletal analogues, such as those comprising the EFGH- and BCDEFGH-rings of this compound, can exhibit similar potency to the parent compound in inhibiting voltage-gated potassium channels. acs.orgacs.orgnih.govnih.govnih.gov This indicates that the entire polycyclic ether skeleton may not be strictly required for certain cellular activities, paving the way for the development of simpler, active compounds. acs.org These simplified analogues have been synthesized using strategies like diverted total synthesis, starting from advanced intermediates of the total synthesis of this compound. nii.ac.jpjst.go.jp
Development of Chemical Probes for Receptor and Channel Binding Studies
The synthesis of this compound and its analogues has facilitated the development of chemical probes to investigate its molecular targets, particularly ion channels. acs.orgtohoku.ac.jpnii.ac.jpjst.go.jp this compound is known to primarily target voltage-gated potassium channels (Kv channels), acting as a high-affinity inhibitor. mdpi.comacs.orgtohoku.ac.jpnih.gov It binds to Kv1 and Kv3 channel subtypes in the nanomolar range. mdpi.comnih.gov this compound appears to bind to a lipid-exposed site on Kv channels, stabilizing the closed state and affecting the voltage-sensing domain movements. mdpi.comnih.govuantwerpen.be
While this compound has shown modest micromolar affinity for voltage-gated sodium channels (VGSCs) and can inhibit the binding of brevetoxins to site 5 of VGSCs, its primary and high-affinity interaction is with Kv channels. mdpi.comnih.govnih.govpsu.edu
Synthetic analogues, including the simplified ones, have proven useful as chemical probes to understand the function of Kv channels and their involvement in various cellular processes. acs.orgnih.gov These probes can help elucidate the molecular mechanisms of this compound's effects and explore potential therapeutic applications related to Kv channel modulation. acs.orgnih.govnih.gov
Analytical and Detection Methodologies in Gambierol Research
Chromatographic Separation Techniques
Chromatography is a foundational step in gambierol analysis, enabling its separation from the highly complex chemical matrix of biological samples. This purification is essential for accurate subsequent detection and analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds. However, this compound's molecular structure lacks significant chromophores, which are parts of a molecule that absorb ultraviolet (UV) or visible light. This characteristic results in poor sensitivity when using a standard HPLC-UV detection setup noaa.gov. To overcome this limitation, a process called derivatization is often employed. This involves a chemical reaction to attach a fluorescent "tag" to the this compound molecule. Reagents such as 9-anthryldiazomethane (ADAM) can be used to create fluorescent derivatives of toxins, significantly enhancing detection sensitivity nih.gov. By exciting the sample with one wavelength of light and measuring the emitted light at a longer wavelength, fluorescence detectors provide a much more sensitive and selective means of detecting this compound compared to UV detection d-nb.infoub.edu.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and sensitive detection of marine toxins like this compound. When coupled with liquid chromatography, it offers unparalleled specificity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for both identifying and quantifying this compound, even at trace levels nih.gov. The technique first separates compounds in a sample using HPLC. The separated molecules are then ionized, typically with electrospray ionization (ESI), and enter the mass spectrometer nih.gov. In tandem MS, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity, allowing for reliable quantification by filtering out background noise from the sample matrix acs.orgresearchgate.net. This approach is crucial for accurately determining the concentration of this compound in complex samples like fish tissue or algal extracts nih.govsemanticscholar.org.
High-Resolution Mass Spectrometry (HRMS/MS) provides highly accurate mass measurements, making it the preferred approach for detecting and characterizing this compound and its related compounds, known as congeners acs.orgnih.gov. The precision of HRMS allows researchers to determine the elemental composition of a molecule, which is invaluable for identifying new or unexpected toxin analogs in a sample ifremer.fr. By analyzing the fragmentation patterns of these high-resolution ions, scientists can gain detailed structural information nih.govfrontiersin.org. This capability is essential for congener profiling—the comprehensive identification of all related forms of a toxin produced by an organism—which is critical for a full assessment of potential toxicity acs.orgnih.gov.
Bioanalytical Approaches for Mechanistic Studies
To understand how this compound exerts its toxic effects at a molecular level, researchers turn to bioanalytical methods that measure the interaction between the toxin and its biological targets.
Receptor Binding Assays (RBAs) are functional methods used to investigate the interaction of this compound with its molecular targets, such as voltage-gated potassium channels wikipedia.orgmdpi.com. These assays work on the principle of competition. A labeled ligand (either radioactive or fluorescent) with a known affinity for the target receptor is introduced to a preparation of the receptors researchgate.netepa.gov. When a sample containing this compound is added, the toxin competes with the labeled ligand for the binding sites on the receptor researchgate.net. By measuring the displacement of the labeled ligand, the binding affinity of this compound can be determined researchgate.net.
Radioactive Receptor Binding Assays have traditionally been a gold standard, using radioisotopes like tritium (³H) to label the competing ligand. They are sensitive and well-validated for a variety of marine toxins researchgate.netceltarys.com.
Fluorescent Receptor Binding Assays offer a safer alternative, avoiding the regulations and disposal costs associated with radioactive materials celtarys.comnih.gov. These assays use a fluorescently tagged ligand, providing a high-throughput method that can be more accessible for many laboratories celtarys.comnih.gov.
Both types of RBAs are crucial for mechanistic studies, helping to elucidate structure-activity relationships and the composite toxic potency of samples containing a mixture of toxin analogues researchgate.netepa.gov.
| Analytical Technique | Principle of Operation | Key Application in this compound Research |
| HPLC with UV or Fluorescence Detection | Separates compounds based on their physicochemical properties. UV detection is limited for this compound, while fluorescence detection after derivatization offers high sensitivity. | Isolation of this compound from complex mixtures and quantification, especially when enhanced sensitivity is required. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples HPLC separation with two stages of mass analysis for high specificity and sensitivity, monitoring precursor-to-product ion transitions. | Definitive identification and precise quantification of this compound in diverse biological and environmental samples. |
| High-Resolution Mass Spectrometry (HRMS/MS) | Provides highly accurate mass measurements of precursor and fragment ions, enabling the determination of elemental compositions. | Identification of unknown this compound congeners and detailed structural characterization for comprehensive toxin profiling. |
| Receptor Binding Assays (Fluorescent or Radioactive) | Measures the competitive binding of this compound against a labeled ligand to a specific biological receptor target (e.g., ion channels). | Determining the binding affinity and functional activity of this compound to understand its mechanism of action and toxic potential. |
Cell-Based Assays (e.g., Neuroblastoma Cell-Based Assay) for Functional Activity
Cell-based assays (CBAs) are indispensable tools in toxicological and pharmacological research, offering a biologically relevant system to quantify the functional effects of chemical compounds on cellular processes. nih.gov These assays utilize living cells to measure responses such as cytotoxicity, changes in cell viability, or alterations in specific signaling pathways, providing insights into the mechanism of action of a given substance. nih.gov For neurotoxins like this compound, cell lines derived from the nervous system, such as the mouse neuroblastoma cell line (N2a or Neuro-2a), are particularly valuable. nih.govnih.gov Neuroblastoma cells express ion channels and receptors that are primary targets for many marine toxins, making them a fitting model to study the functional activity of these compounds. nih.govnih.gov
The functional activity of this compound has been investigated using neuronal cell-based assays, which have revealed its complex interactions with voltage-gated ion channels. Unlike toxins that directly cause cell death in standard assay conditions, this compound's activity is often characterized by its ability to modulate the effects of other toxins or to influence neuronal excitability through specific channel blocking. researchgate.netnih.gov
Research Findings from Neuronal Cell-Based Assays
Investigations using neuronal cell models have been crucial in elucidating this compound's primary molecular targets and its resulting functional effects. Studies have shown that this compound is a potent blocker of voltage-gated potassium channels (Kv). researchgate.netmdpi.com This inhibition of Kv channels can augment neuronal excitability and lead to spontaneous calcium (Ca2+) oscillations within the cells. researchgate.net
While this compound itself does not exhibit the high cytotoxicity characteristic of other related marine toxins like ciguatoxins (CTXs), its functional activity can be effectively measured through its interaction with other compounds in cell-based systems. nih.govmdpi.com For example, in studies using cerebellar granule neuron (CGN) cultures, this compound alone, at concentrations up to 10 µM, did not cause neurotoxicity or affect intracellular Ca2+ levels. nih.gov However, its functional role as an antagonist was clearly demonstrated in the presence of brevetoxin-2 (PbTx-2), a known activator of voltage-gated sodium channels (VGSCs). This compound potently inhibited the elevation of intracellular Ca2+ and the subsequent cytotoxicity induced by PbTx-2. nih.gov These findings provide strong evidence that this compound acts as a functional antagonist at neurotoxin site 5 on neuronal VGSCs. nih.gov
The data below summarizes the inhibitory concentrations (IC₅₀) of this compound against the effects of PbTx-2, demonstrating its protective, antagonistic function in a neuronal cell-based assay.
| Effect Measured | Toxin Applied | This compound's Role | IC₅₀ Value (nM) |
|---|---|---|---|
| Elevation of Intracellular Ca²⁺ | PbTx-2 | Inhibition | 189 |
| Cytotoxicity (LDH Efflux) | PbTx-2 | Inhibition | 471 |
Furthermore, research suggests a potential synergistic interaction between this compound and ciguatoxins (CTXs). nih.govmdpi.com Standard neuroblastoma (N2a) assays for CTX detection measure cell death resulting from the activation of Na⁺/K⁺-ATPase and voltage-gated sodium channels. nih.gov Since this compound is a potent inhibitor of Kv channels, its presence could theoretically enhance the cytotoxicity of CTXs. nih.govmdpi.com The inhibition of Kv channels by this compound would further depolarize the cell membrane, potentially amplifying the sodium influx initiated by CTXs and leading to increased cell death. This synergistic effect represents a key functional activity of this compound that can be quantified using a neuroblastoma cell-based assay, where a greater reduction in cell viability would be observed in the presence of both toxins compared to CTX alone.
The following table illustrates the expected results from such a cell-based assay designed to measure the synergistic functional activity of this compound with a ciguatoxin congener (CTX1B).
| Test Condition | Expected Mechanism of Action | Predicted Cell Viability (%) |
|---|---|---|
| Control (Untreated Cells) | Baseline | 100% |
| This compound alone | Kv channel blockade; low intrinsic cytotoxicity | ~95-100% |
| CTX1B alone | Nav channel activation leading to cytotoxicity | ~50% |
| This compound + CTX1B | Synergistic effect: Kv channel blockade enhances Nav channel-mediated cytotoxicity | <50% |
These studies underscore the utility of neuroblastoma and other neuronal cell-based assays not merely for detecting direct toxicity, but for dissecting the more nuanced functional activities of compounds like this compound, including their synergistic and antagonistic interactions within a biological system.
Biosynthetic Investigations of Gambierol
Microbial Origin: Gambierdiscus toxicus as the Producer
Gambierol is a complex marine polycyclic ether toxin that is produced by the dinoflagellate Gambierdiscus toxicus. wikipedia.org This photosynthetic unicellular eukaryote is found in tropical and subtropical regions, often attached to the surface of macroalgae, dead coral, and sand. wikipedia.org The toxins produced by G. toxicus, including this compound, can accumulate in the food chain, particularly in fish that graze on the algae, leading to potential human intoxication upon consumption of these fish. wikipedia.org The limited availability of this compound from its natural source has been a significant hurdle for comprehensive biological studies, thereby necessitating its chemical synthesis to enable further research. wikipedia.orgnih.gov
Gambierdiscus toxicus is known to produce a variety of other polyether compounds, such as ciguatoxin, maitotoxin, and gambieric acid, which share structural similarities with this compound. wikipedia.org The co-occurrence of these toxins suggests a common or related biosynthetic origin within this single microbial producer.
Proposed Biosynthetic Pathways for Ladder Polyethers
The biosynthesis of ladder polyethers like this compound is a subject of ongoing scientific investigation. A prominent hypothesis, often referred to as Nakanishi's hypothesis, suggests that the formation of the characteristic fused-ring structure of these molecules originates from a polyepoxide precursor. nih.gov This hypothesis is supported by the repeating C-C-O motif and the consistent trans-syn-trans geometry observed at the ring junctions of these natural products. nih.gov
According to this proposed pathway, a linear polyene precursor, likely of polyketide origin, undergoes a series of epoxidation reactions to form a polyepoxide intermediate. wikipedia.orgnih.gov This polyepoxide then undergoes a cascade of stereospecific epoxide-opening cyclizations to form the ladder-like polyether core. nih.govresearchgate.net This cascade is thought to be a highly efficient process that rapidly assembles the complex molecular architecture of this compound. It has been proposed that this transformation could be facilitated by the iterative action of a monooxygenase and an epoxide hydrolase with broad specificity. nih.gov
An alternative, though related, hypothesis involves the transformation of an all-Z polyene precursor into the ladder polyether structure. nih.gov The biomimetic synthesis of ladder polyethers has been an active area of research to support these biosynthetic proposals, with studies demonstrating the feasibility of epoxide-opening cascades to construct the tetrahydropyran rings characteristic of these molecules. nih.govmit.edu
Genetic and Enzymatic Studies Related to this compound Production
While specific genetic and enzymatic studies focusing exclusively on this compound are limited, research into the biosynthesis of the broader family of polyether ladder compounds in Gambierdiscus provides valuable insights. Stable isotope feeding studies have consistently supported a polyketide origin for these toxins, indicating that polyketide synthases (PKS) are key enzymes in their biosynthesis. nih.govresearchgate.net
Transcriptome sequencing of Gambierdiscus species, such as Gambierdiscus excentricus and Gambierdiscus polynesiensis, has led to the identification of numerous genes encoding for PKS domains. nih.gov Specifically, researchers have found a significant number of contigs encoding single domain ketoacyl synthases (KS) and ketoreductases (KR) with similarities to type I PKSs. nih.gov Furthermore, several contigs encoding for multidomain, or modular, type I PKSs have been identified. nih.gov The structure of the polyketide chain predicted to be produced by one of these megasynthases shows a resemblance to a portion of the carbon backbone of polyether ladder compounds. nih.gov
Future Directions and Emerging Research Avenues for Gambierol
Development of More Efficient and Stereoselective Synthetic Strategies
The intricate molecular architecture of gambierol, featuring a trans-fused octacyclic polyether core and 18 stereogenic centers, presents a formidable challenge for synthetic chemists. researchgate.net The first total synthesis of (-)-gambierol was a landmark achievement, utilizing a convergent strategy that involved the union of two complex fragments (the ABC and EFGH ring systems) and a late-stage introduction of the sensitive triene side chain. researchgate.netacs.org Subsequent synthetic routes have also been developed, employing different strategies such as an oxiranyl anion approach and an iterative C-glycoside/enol ether-olefin metathesis strategy. nih.govnih.gov
Despite these successes, the existing syntheses are often lengthy and produce limited quantities of the final product, which hampers further biological investigation. wikipedia.org Future research will undoubtedly focus on developing more efficient and stereoselective synthetic strategies. Key goals will include:
Enhancing Stereocontrol: Devising new methods to precisely control the stereochemistry at each of the 18 chiral centers, minimizing the formation of incorrect stereoisomers.
Convergent and Flexible Approaches: Designing synthetic pathways that allow for the late-stage modification of the this compound structure, facilitating the rapid production of analogues for structure-activity relationship (SAR) studies. dntb.gov.ua
Achieving these goals will be critical for providing a reliable supply of this compound and its derivatives for in-depth biological and pharmacological studies.
High-Resolution Structural Biology of this compound-Target Complexes
This compound is a potent blocker of certain voltage-gated potassium (Kv) channels, with a particularly high affinity for the Kv1.2 and Kv3.1 subtypes. nih.govnih.govpnas.org It is proposed to act as a gating modifier, binding to the lipid-exposed surface of the channel's pore domain and stabilizing the closed state. pnas.org This interaction is thought to occur at a novel binding site, distinct from the sites targeted by other well-known channel blockers. pnas.org
While mutagenesis studies have identified key amino acid residues involved in binding, a high-resolution structure of the this compound-channel complex is currently lacking. pnas.org Obtaining such a structure, likely through techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography, is a critical next step. springernature.com This would:
Precisely Define the Binding Site: Reveal the exact molecular interactions—hydrogen bonds, van der Waals forces, and hydrophobic contacts—between this compound and the Kv channel.
Elucidate the Mechanism of Action: Provide a detailed, atomic-level understanding of how this compound binding leads to the stabilization of the channel's closed conformation. pnas.org
Guide Rational Drug Design: Offer a structural blueprint for the design of new, more selective, and potent ion channel modulators based on the this compound scaffold.
The challenges in this area include producing sufficient quantities of both the toxin and the membrane-embedded ion channel proteins for structural studies. nih.gov Overcoming these hurdles will provide unprecedented insight into how polyether toxins interact with their targets.
Exploration of Novel Pharmacological Tools Based on this compound Scaffolds
The unique structure of this compound and its potent, selective action on specific Kv channels make it an excellent starting point, or "scaffold," for the development of new pharmacological tools and potential therapeutics. nih.govarxiv.org The Kv1 family of channels, which are high-affinity targets for this compound, play crucial roles in regulating cellular processes, including T-cell activation. wikipedia.orgmdpi.com
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with systematic modifications to the polyether core and the side chain. Testing these analogues will help identify the key structural features (the pharmacophore) responsible for its biological activity.
Development of Subtype-Selective Blockers: Using the this compound scaffold to design new molecules that can selectively block specific Kv channel subtypes. For instance, selective blockers of the Kv1.3 channel, which regulates Ca²⁺ signaling in T-lymphocytes, could lead to novel immunosuppressive drugs for autoimmune diseases. wikipedia.org
Therapeutic Lead Compound Development: Given that the Kv1.2 channel is implicated in multiple sclerosis, this compound could serve as a lead compound for developing new treatments for this and other neurological conditions. nih.gov
The ability to modify the natural this compound structure will be essential for optimizing potency, selectivity, and drug-like properties, transforming a marine toxin into a valuable pharmacological agent.
Further Elucidation of Broader Biological Roles beyond Known Ion Channels
While the primary targets of this compound are understood to be voltage-gated potassium channels, emerging evidence suggests its biological activities may be broader. nih.gov Preliminary research has indicated that this compound may have effects relevant to neurodegenerative diseases, a field of investigation that extends beyond direct ion channel modulation. wikipedia.org
Promising future research directions include:
Neurodegenerative Disease Research: Investigating the potential of this compound to reduce the overexpression of β-amyloid and the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease. wikipedia.org
Neural Injury and Repair: Exploring the capacity of this compound to induce the outgrowth of neurites. wikipedia.org This property suggests it could have therapeutic potential in promoting structural plasticity and repair in the brain following trauma or stroke. wikipedia.org
Target Deconvolution: Employing advanced chemical biology and proteomic approaches to identify other potential cellular binding partners of this compound. This could uncover novel mechanisms of action and reveal unexpected therapeutic opportunities.
Understanding these broader biological roles will provide a more complete picture of this compound's effects and could open up entirely new applications for this complex natural product and its derivatives.
Q & A
Q. What is Gambierol’s primary mechanism of action in neuronal cells?
this compound selectively blocks voltage-gated potassium channels (Kvs), particularly Kv1.2, with an IC50 of 34.5 nM, leading to increased intracellular Ca²⁺ oscillations and altered neuronal excitability. This mechanism was confirmed via electrophysiological assays using oocytes expressing Kv1.2 and rat cerebrocortical neurons .
Q. How does this compound influence neuronal growth and synaptic plasticity?
this compound stimulates neurite outgrowth in cerebrocortical neurons by inhibiting Kv channels, a process mirrored by 4-aminopyridine (a broad Kv inhibitor). This effect is concentration-dependent and correlates with ERK1/2 phosphorylation, which is modulated via NMDA and type I metabotropic glutamate receptors (mGluRs) .
Q. What experimental models are used to study this compound’s ion channel interactions?
Key models include:
- Xenopus oocytes expressing cloned Kv or Na⁺ channels for electrophysiological profiling .
- Rat cerebrocortical neurons for monitoring Ca²⁺ oscillations via fluorescence probes (e.g., Fluo-4) .
- Neuroblastoma cells to assess Na⁺ influx and Ca²⁺ dynamics under varying this compound concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual effects on Ca²⁺ signaling?
this compound exhibits concentration-dependent biphasic effects: low concentrations augment Ca²⁺ oscillations via Kv blockade, while higher concentrations inhibit glutamate-induced Ca²⁺ surges. To address this, studies combine Kv-specific inhibitors (e.g., dendrotoxin) with Ca²⁺ imaging protocols to isolate Kv-mediated effects from secondary Na⁺/Ca²⁺ exchanger interactions .
Q. What methodological approaches validate this compound’s binding sites on Kv channels?
- Shaker-IR-P475A mutagenesis : Identified this compound’s binding outside the K⁺ pore, distinct from n-alkanols, via voltage-clamp electrophysiology and GV curve analysis .
- Competitive inhibition assays : Use of labeled Kv inhibitors (e.g., radiolabeled dendrotoxin) to map this compound’s binding affinity .
Q. How do researchers design experiments to study this compound’s synthetic analogs for structure-activity relationships (SAR)?
- Saegusa-Ito oxidation : Applied in (−)-Gambierol synthesis to construct tricyclic fragments, optimized with excess Pd(OAc)₂ for rapid conversion .
- Chiral resolution : Critical for isolating bioactive enantiomers, as seen in (±)-8,14-cedrodiol synthesis using modified reaction conditions .
Q. What strategies mitigate confounding variables in this compound’s ERK1/2 activation studies?
- Pharmacological blockade : Pre-treatment with MK-801 (NMDA antagonist) or MTEP (mGluR5 inhibitor) to dissect receptor-specific contributions to ERK1/2 phosphorylation .
- Knockdown models : siRNA targeting NMDA receptor subunits to validate pathway specificity .
Q. How can cross-disciplinary methods enhance this compound’s toxicological profiling?
- Computational modeling : Molecular docking simulations to predict Kv channel interactions using this compound’s polyether structure .
- Metabolomics : LC-MS/MS analysis of this compound’s metabolites in Gambierdiscus toxicus cultures to identify biosynthetic intermediates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
